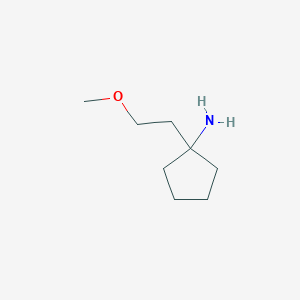
1-(2-Methoxyethyl)cyclopentan-1-amine
Vue d'ensemble
Description
1-(2-Methoxyethyl)cyclopentan-1-amine is a useful research compound. Its molecular formula is C8H17NO and its molecular weight is 143.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(2-Methoxyethyl)cyclopentan-1-amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biochemical properties, mechanisms of action, and implications for therapeutic applications.
Chemical Structure and Properties
This compound is characterized by its cyclopentane structure with a methoxyethyl substituent. The presence of the amine group suggests potential interactions with various biological targets, including receptors and enzymes.
Pharmacological Effects
Research indicates that this compound may exhibit several pharmacological effects:
- Neurotransmitter Modulation : Preliminary studies suggest that this compound may influence neurotransmitter systems, particularly those involving serotonin and norepinephrine. Such modulation could have implications for mood disorders and anxiety management.
- Antinociceptive Properties : Animal studies have shown that the compound may possess antinociceptive effects, indicating potential use in pain management therapies.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Interaction : The compound may interact with specific enzymes involved in metabolic pathways, potentially acting as an inhibitor or substrate. This interaction can alter metabolic flux and energy production within cells.
- Cell Signaling Pathways : It may influence cell signaling pathways, affecting gene expression and cellular metabolism. Such effects are crucial for understanding its role in various physiological processes.
Case Studies and Experimental Data
Several studies have investigated the effects of this compound in vitro and in vivo:
- In Vitro Studies : In laboratory settings, the compound has been shown to affect cell proliferation and apoptosis rates depending on concentration and exposure duration. Long-term exposure studies indicated cumulative effects on cellular functions.
- Animal Models : In animal models, dose-dependent effects were observed. Lower doses exhibited minimal toxicity while higher doses resulted in adverse effects, necessitating careful dosage determination for therapeutic applications.
Comparative Analysis
| Property | This compound | Other Related Compounds |
|---|---|---|
| Chemical Structure | Cyclopentane with methoxyethyl group | Varies |
| Neurotransmitter Interaction | Potentially modulates serotonin/norepinephrine | Varies |
| Antinociceptive Activity | Yes | Varies |
| Enzyme Interaction | Possible inhibition or activation | Varies |
| Toxicity Profile | Dose-dependent | Varies |
Propriétés
IUPAC Name |
1-(2-methoxyethyl)cyclopentan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-10-7-6-8(9)4-2-3-5-8/h2-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQHQFWDITNJYKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1(CCCC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















